molecular formula C18H22N2 B155235 Sifaprazine CAS No. 131635-06-8

Sifaprazine

货号 B155235
CAS 编号: 131635-06-8
分子量: 266.4 g/mol
InChI 键: SDJWUEKTZZQYLK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Physical And Chemical Properties Analysis

The physical and chemical properties of Sifaprazine are not explicitly mentioned in the searched resources. These properties typically include characteristics such as solubility, melting point, boiling point, and chemical stability .

科学研究应用

Pharmacological Potential and Therapeutic Applications Sifaprazine, a derivative of sulfasalazine, has shown significant pharmacological potential and therapeutic applications. Sulfasalazine, from which Sifaprazine is derived, has been extensively used in the treatment of chronic inflammatory bowel disease (IBD), particularly in conditions like colitis. The drug's action involves the inhibition of NF-kappaB and x(c)-cystine/glutamate antiport, demonstrating strong antitumoral potential, especially in preclinical models of malignant gliomas (Robe et al., 2009). Additionally, the anti-inflammatory properties of sulfasalazine, the parent compound of Sifaprazine, have been recognized in the treatment of rheumatologic disorders and have been a subject of research for potential applications in other conditions (Mut et al., 2008).

Role in Systemic Lupus Erythematosus Treatment Sifalimumab, a compound closely related to Sifaprazine, has been evaluated for its efficacy and safety in a phase IIb, randomized, double-blind, placebo-controlled study involving adults with moderate to severe active systemic lupus erythematosus (SLE). The study revealed that Sifalimumab, with its anti-interferon-α monoclonal antibody properties, significantly improved global and organ-specific measures of disease activity, offering a promising treatment option for SLE (Khamashta et al., 2016).

Adverse Reactions and Safety Profile While exploring the potential applications of Sifaprazine and its derivatives, it's crucial to consider the safety profile and the possibility of adverse reactions. For instance, sulfasalazine, the parent compound, has been associated with severe acute kidney injury due to sulfasalazine-induced crystalluria, highlighting the importance of monitoring renal function during treatment (Durando et al., 2017). Additionally, it has been observed that different genetic polymorphisms, such as those of N-Acetyltransferase 2 (NAT2), can significantly affect the pharmacokinetics of sulfasalazine and its metabolites, influencing the therapeutic outcomes and necessitating genotyping prior to administration (Ma et al., 2009).

属性

IUPAC Name

1-(2-benzylphenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-19-11-13-20(14-12-19)18-10-6-5-9-17(18)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJWUEKTZZQYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157152
Record name Sifaprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sifaprazine

CAS RN

131635-06-8
Record name Sifaprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131635068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sifaprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIFAPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372MWC170E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sifaprazine
Reactant of Route 2
Reactant of Route 2
Sifaprazine
Reactant of Route 3
Reactant of Route 3
Sifaprazine
Reactant of Route 4
Reactant of Route 4
Sifaprazine
Reactant of Route 5
Reactant of Route 5
Sifaprazine
Reactant of Route 6
Reactant of Route 6
Sifaprazine

Citations

For This Compound
4
Citations
A Braso, CF Cartheuser, R Brun… - Behavioural …, 1992 - journals.lww.com
… COMPARATIVE STUDY ON THE MINIMUM LETHAL DOSE AND CARDIOTOXIC EFFECTS OF SIFAPRAZINE, DELFAPRAZINE, IMIPRAMINE AND AMITRIPTYLINE IN …
Number of citations: 2 journals.lww.com
JM PLANAS, CF CARTHEUSER, M GIL… - Behavioural …, 1992 - journals.lww.com
… PHARMACOLOGICAL PROFILE OF THE POTENTIAL NEW ANTIDEPRESSANT, SIFAPRAZINE : Behavioural Pharmacology … PHARMACOLOGICAL PROFILE OF THE …
Number of citations: 0 journals.lww.com
HC Rudbeck, I Johannsen, O Nielsen, T Ruhland… - …, 2005 - thieme-connect.com
A new methodology for the synthesis of N-arylpiperazines was developed using a poly (ethylene glycol)-derived solid support. The reactions proceeded in up to 60% overall yield over …
Number of citations: 2 www.thieme-connect.com
HC Rudbeck - 2006 - orbit.dtu.dk
The aim of this dissertation was to investigate the possibility of synthesising small nitrogen heterocycles using solid-phase techniques, exploiting the properties of the novel, hydrophilic …
Number of citations: 2 orbit.dtu.dk

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。